3-Thiophenecarboxaldehyde, 5-bromo-, oxime
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Overview
Description
3-Thiophenecarboxaldehyde, 5-bromo-, oxime is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and an oxime group in the 3-thiophenecarboxaldehyde structure makes this compound unique and of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiophenecarboxaldehyde, 5-bromo-, oxime typically involves the bromination of 3-thiophenecarboxaldehyde followed by the formation of the oxime derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The oxime formation is usually carried out by reacting the brominated aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxaldehyde, 5-bromo-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-thiophenecarboxylic acid derivatives.
Reduction: Formation of 3-thiophenecarboxaldehyde, 5-bromo-, amine derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiophenecarboxaldehyde, 5-bromo-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-thiophenecarboxaldehyde, 5-bromo-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the bromine and oxime groups, making it less reactive in certain chemical reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains the bromine atom but lacks the oxime group, affecting its chemical properties and reactivity.
2-Thiophenecarboxaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Uniqueness
3-Thiophenecarboxaldehyde, 5-bromo-, oxime is unique due to the presence of both the bromine atom and the oxime group
Biological Activity
3-Thiophenecarboxaldehyde, 5-bromo-, oxime is a chemical compound that belongs to the class of oximes, which are derivatives of aldehydes and ketones. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C6H6BrNOS. Its structure includes a thiophene ring, which contributes to its unique chemical properties and biological activities. The presence of the bromine atom and the oxime functional group enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways. For instance, it may inhibit oxidoreductases, affecting redox reactions within cells.
- Reactive Oxygen Species Modulation : It influences the levels of reactive oxygen species (ROS), which play a crucial role in cell signaling and apoptosis.
- DNA Interaction : The compound may bind to DNA, altering its structure and function, which can lead to changes in gene expression.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate moderate activity against specific cell lines, suggesting potential as an anticancer agent. For example, it has shown effectiveness against the KB-3-1 cell line with an IC50 around 57.7 μM .
Case Study 1: Antimycobacterial Activity
A study focusing on related compounds demonstrated that certain thiophene derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications in the thiophene ring could enhance efficacy against drug-resistant strains .
Case Study 2: Enzyme Inhibition Studies
Research involving Schiff bases derived from thiophene compounds has shown promising results in enzyme inhibition assays. These studies suggest that the oxime functionality may enhance binding affinity to target enzymes, leading to effective inhibition .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
N-[(5-bromothiophen-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-5-1-4(2-7-8)3-9-5/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHQWLBOVYNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=NO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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